![molecular formula C14H18N4O B3942281 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine](/img/structure/B3942281.png)
4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine
Übersicht
Beschreibung
4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine, also known as JNJ-63533054, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and play a key role in the development and progression of cancer. 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine binds to the bromodomain of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine is its selectivity for BET proteins, which reduces the risk of off-target effects. In addition, 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine has shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine is its relatively low potency compared to other BET inhibitors. This may limit its efficacy in certain cancer types.
Zukünftige Richtungen
There are several future directions for the development of 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine. One potential direction is the optimization of the compound to improve its potency and selectivity. Another direction is the identification of biomarkers that can predict response to 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine. This would enable the selection of patients who are most likely to benefit from treatment with 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine. Finally, the combination of 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine with other therapeutic agents, such as immune checkpoint inhibitors, may enhance its efficacy and broaden its applicability in cancer treatment.
Conclusion:
In conclusion, 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its selectivity for BET proteins and good pharmacokinetic properties make it an attractive candidate for further development. Future research should focus on optimizing the compound, identifying biomarkers for patient selection, and exploring combination therapies to enhance its efficacy.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. In addition, 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. These findings suggest that 4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine may have potential as a novel therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
4,6-dimethyl-N-(3-pyridin-3-yloxypropyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11-9-12(2)18-14(17-11)16-7-4-8-19-13-5-3-6-15-10-13/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJZLELCINIWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCOC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942209.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3942216.png)
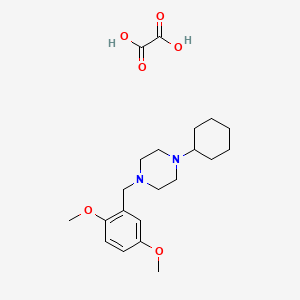

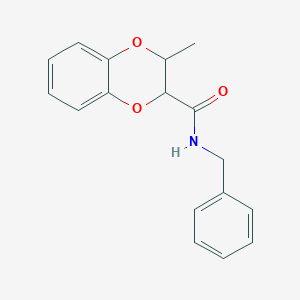
![1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942244.png)
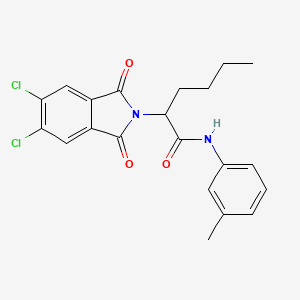
![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942258.png)
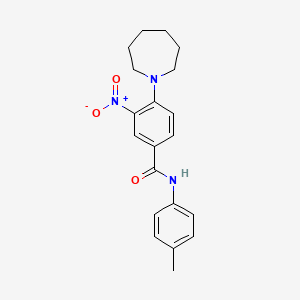

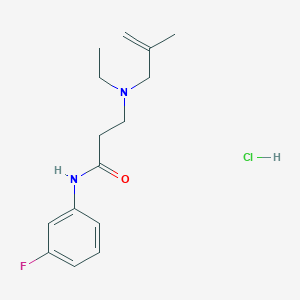

![1-(4-methylphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B3942306.png)
![[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3942308.png)